molecular formula C20H17ClN6O4S B2683028 2-[[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide CAS No. 893906-98-4

2-[[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B2683028
CAS RN: 893906-98-4
M. Wt: 472.9
InChI Key: RHSTVDNUSKPVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide is a useful research compound. Its molecular formula is C20H17ClN6O4S and its molecular weight is 472.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The compound and its derivatives have been synthesized and evaluated for various biological activities. Research has shown interest in creating novel heterocyclic compounds with potential anti-inflammatory, analgesic, and antimicrobial properties. For example, studies have synthesized novel series of derivatives related to pyrimidinyl and thiazolopyrimidinyl compounds, demonstrating significant activities as cyclooxygenase-1/2 (COX-1/2) inhibitors, along with analgesic and anti-inflammatory effects. These activities suggest the compound's potential in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020; Rajanarendar et al., 2012).

Antimicrobial and Antitumor Evaluation

Some derivatives have also been explored for their antimicrobial properties, showcasing effectiveness against bacterial and fungal strains. This indicates their potential application in combating infections and developing new antimicrobial agents. Additionally, certain derivatives have been assessed for antitumor activities, highlighting the broad spectrum of pharmacological research associated with this compound (Hossan et al., 2012; El-Morsy et al., 2017).

Chemical Structure and Characterization

The chemical structure and characterization of related compounds involve advanced techniques like IR, NMR, and MS analysis, ensuring precise identification and potential for further modification. These studies contribute to the understanding of the compound's chemical behavior and its derivatives, laying the groundwork for future pharmaceutical development (Yu et al., 2014).

properties

IUPAC Name

2-[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O4S/c1-10-8-13(25-31-10)22-14(28)9-32-18-15-17(26(2)20(30)27(3)19(15)29)23-16(24-18)11-6-4-5-7-12(11)21/h4-8H,9H2,1-3H3,(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSTVDNUSKPVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.